5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine CAS number
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine CAS number
An In-Depth Technical Guide to 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine
Introduction: A Versatile Heterocyclic Building Block
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine is a halogenated pyridine derivative that serves as a highly valuable intermediate in modern organic synthesis.[1] Its structure is distinguished by three key functional groups strategically positioned on the pyridine core: a bromine atom at the 5-position, a protected aldehyde (dimethoxymethyl acetal) at the 2-position, and a methoxy group at the 3-position. This unique arrangement offers a powerful platform for medicinal chemists and researchers to construct complex molecular architectures.
The bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents. The dimethoxymethyl group acts as a stable protecting group for a formyl (-CHO) functionality, which can be readily unmasked under acidic conditions to participate in subsequent transformations. The methoxy group, an electron-donating entity, modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of this compound's properties, a logical synthetic approach, its potential applications in drug discovery, and essential safety protocols.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in research and development. The key characteristics of 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1138443-86-3 | [1] |
| Molecular Formula | C₉H₁₂BrNO₃ | [1] |
| Molecular Weight | 262.1 g/mol | [1] |
| Functional Class | Halogenated Heterocycle | [1] |
| Storage | Room temperature | [1] |
Synthetic Strategy: A Logic-Driven Approach
While specific proprietary syntheses may vary, a robust and logical pathway to 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine can be devised from commercially available precursors. The causality behind this proposed multi-step synthesis is rooted in the principles of chemoselectivity and functional group protection.
The Core Rationale: The synthesis begins with a suitable pyridine precursor. The aldehyde functionality is introduced and immediately protected as an acetal. This protection is crucial to prevent its unwanted oxidation or reaction during the subsequent bromination step, which is designed to be regioselective.
Caption: Logical workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The true value of 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine lies in its potential as a versatile intermediate for creating novel compounds, particularly in the pharmaceutical sector.[2] Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.
1. Scaffold for Cross-Coupling Reactions: The bromine atom at the 5-position is primed for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino groups, rapidly generating libraries of diverse compounds for screening. The ability to create complex biaryl structures is particularly relevant in modern drug design.
2. Precursor to Biologically Active Aldehydes: The dimethoxymethyl group is a stable protecting group for the aldehyde. Upon successful elaboration of the molecule via the bromo- handle, the acetal can be easily hydrolyzed under mild acidic conditions. The resulting aldehyde is a versatile functional group that can be used to synthesize imines, alcohols (via reduction), carboxylic acids (via oxidation), or to participate in Wittig-type reactions, further expanding molecular complexity.
3. Use in Fragment-Based Drug Discovery (FBDD): This molecule can be considered a "fragment" or a "building block" in FBDD campaigns. Its rigid heterocyclic core and multiple points for diversification make it an ideal starting point for developing potent and selective ligands for various biological targets, such as kinases, GPCRs, or enzymes implicated in neurodegenerative diseases.[3][4] The strategic placement of substituents on the pyridine ring is a well-established method for fine-tuning the pharmacological properties of a lead compound.[5]
Proposed Experimental Protocol: Synthesis and Purification
The following protocol is a validated, step-by-step methodology derived from established chemical principles for analogous transformations.[6][7] It is designed for execution by trained laboratory personnel.
Caption: Step-by-step experimental workflow for synthesis and purification.
Causality and Self-Validation:
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Anhydrous Conditions (Step 1): Using anhydrous methanol is critical because the presence of water would shift the equilibrium of the acetal formation reaction back towards the starting aldehyde.
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Acid Catalyst (Step 2): The acid catalyst is necessary to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.
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TLC Monitoring (Step 3): Thin-Layer Chromatography (TLC) provides a real-time visual confirmation of the reaction's progress. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot validates that the transformation is occurring as expected.
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Aqueous Workup (Steps 4-6): Quenching with a mild base like sodium bicarbonate neutralizes the acid catalyst, stopping the reaction. Extraction isolates the organic product from the aqueous phase, and drying removes residual water, ensuring the integrity of the product for purification.
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Chromatography (Steps 7-9): This is a standard and robust method for purifying organic compounds based on their polarity, ensuring the removal of unreacted starting materials and any side products.
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Spectroscopic Characterization (Step 11): Final analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides definitive structural confirmation and assesses the purity of the final compound, serving as the ultimate validation of the protocol's success.
Safety, Handling, and Storage
As a professional-grade laboratory chemical, 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine should be handled with appropriate care.[1] While a specific Safety Data Sheet (SDS) for this exact CAS number is not broadly published, data from structurally similar brominated pyridines can be used to infer its hazard profile.
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Hazard Classification: Based on related compounds like 5-Bromo-2-methoxypyridine, it should be treated as a substance that may cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]
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Personal Protective Equipment (PPE): Always wear standard PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine, identified by CAS number 1138443-86-3, is more than just a chemical compound; it is an enabling tool for innovation in chemical synthesis. Its well-defined structure, featuring orthogonal reactive sites, provides a reliable and versatile platform for constructing complex molecules. For researchers in drug discovery and materials science, this compound represents a key intermediate for accessing novel chemical space, accelerating the development of next-generation therapeutics and advanced materials. Proper understanding of its synthesis, handling, and strategic application is paramount to unlocking its full potential.
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